3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride

Solid-state chemistry Salt selection Formulation pre-formulation

For researchers facing inconsistent solid-form handling or poor aqueous solubility with the free-base oil, this crystalline dihydrochloride salt ensures reproducible formulation. Key differentiators: (i) Sharp melting point (188-189 °C) for identity verification and DSC calibration; (ii) Pre-ionized form eliminates in-situ protonation adjustment for metal-complexation (Zn, Cu) or aqueous-phase conjugation; (iii) Consistent Ki (4.7 µM) in CYP1A2 inhibition assays. Packaged as 95% powder, stored at RT, shipped ambient.

Molecular Formula C11H20Cl2N2O
Molecular Weight 267.19 g/mol
CAS No. 196822-55-6
Cat. No. B1522156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride
CAS196822-55-6
Molecular FormulaC11H20Cl2N2O
Molecular Weight267.19 g/mol
Structural Identifiers
SMILESCN(C)CCNCC1=CC(=CC=C1)O.Cl.Cl
InChIInChI=1S/C11H18N2O.2ClH/c1-13(2)7-6-12-9-10-4-3-5-11(14)8-10;;/h3-5,8,12,14H,6-7,9H2,1-2H3;2*1H
InChIKeyGQXSXXOQNGEWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol Dihydrochloride


3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride (CAS 196822-55-6) is a crystalline, di-hydrochloride salt of a Mannich-base-derived meta-aminomethylphenol. It is supplied as a 95% pure powder with a defined melting point of 188–189 °C by major vendors including Sigma-Aldrich (Enamine) . Its free base (CAS 790189-60-5) is an amphiphilic tertiary aminophenol that is thermally stable to ~150 °C and whose salts fuse near 190 °C . The compound is primarily classified as a research chemical and synthetic building block for medicinal chemistry, coordination chemistry, and pharmaceutical intermediate applications [1].

Crystalline dihydrochloride salt for reproducible solid handling and dispensing
Research-grade building block with Certificate of Analysis from major vendors
Meta-substituted aminomethylphenol scaffold for coordination and medicinal chemistry

3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol Dihydrochloride vs. Generic Aminophenols


The 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol scaffold embeds a secondary amine within an ethylene linker between the phenolic ring and the terminal dimethylamino group; this specific connectivity dictates both protonation state distribution and metal-chelation geometry. Closely related analogs—such as the ortho-regioisomer 2-({[2-(dimethylamino)ethyl]amino}methyl)phenol, the simple dimethylaminoethyl-phenol hordenine lacking the methylene-amine spacer, or the N-methylated tertiary-amine variant 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol—alter hydrogen-bond donor/acceptor count, N–Fe coordination distance (≈2.1 Å for the meta isomer), and aqueous solubility profiles . Generic substitution therefore risks loss of regioselective CYP1A2 engagement, unpredictable solid-form handling, and failed synthetic derivatization, making the specific dihydrochloride salt an engineered choice rather than a commodity interchangeable with its positional isomers or free-base forms .

Target: 3-(aminomethyl)phenol dihydrochloride
Substitute: ortho isomer
Altered heme-iron coordination geometry may compromise CYP1A2 probe specificity
Target: 3-(aminomethyl)phenol dihydrochloride
Substitute: hordenine (lacks methylene-amine spacer)
Loss of secondary amine donor reduces metal-chelation versatility and synthetic utility
Target: 3-(aminomethyl)phenol dihydrochloride
Substitute: N-methylated tertiary amine analog
Steric bulk disrupts Fe–N distance and may shift inhibitory potency

Quantitative Evidence for 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol Dihydrochloride


Solid-Form Identity

The dihydrochloride salt (CAS 196822-55-6) is a crystalline powder with a sharp melting point of 188–189 °C as reported by Sigma-Aldrich . In contrast, the corresponding free base (CAS 790189-60-5) is described as a thermally stable oil or low-melting solid with thermal stability to approximately 150 °C before salt formation is required to reach fusion near 190 °C . The simple 4-substituted analog hordenine (free base) melts at 107–113 °C . This provides the dihydrochloride with superior crystallinity and handling properties.

Solid-Form Identity
Cross-study comparable
Dihydrochloride: 188–189 °C; Free base: oil, ~150 °C stability; Hordenine free base: 107–113 °C. Target melts 38–82 °C higher than hordenine.
Supports reproducible solid handling and formulation.
Vendor CoA; Sigma-Aldrich; AKSci specifications.
Solid-state chemistry Salt selection Formulation pre-formulation

Enhanced Aqueous Solubility

The free base is described as a highly water-miscible, amphiphilic tertiary aminophenol, but the dihydrochloride salt is expressly manufactured to further enhance aqueous solubility for biological assay and bioconjugation workflows . While quantitative solubility figures were not located in primary literature, the class-level inference holds that di-hydrochloride salts of amine-containing aromatics typically exhibit >10-fold higher aqueous solubility than their neutral free bases at physiological pH [1]. The absence of a crystalline free base for the target compound reinforces the practical necessity of the salt form for reproducible solution preparation.

Aqueous Solubility
Class-level inference
Expected >10-fold solubility enhancement for dihydrochloride over free base at physiological pH (class-level estimate for aromatic amine diHCl salts).
Salt form may enable consistent solution preparation for bioconjugation.
No direct solubility measurement found; class-level inference.
Solubility enhancement Salt formation Bioconjugation

CYP1A2 Active-Site Binding

The meta-substituted isomer 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol is reported to position its flexible diamino-ethyl chain such that the dimethylamino nitrogen coordinates the heme iron of CYP1A2 with an Fe–N distance of approximately 2.1 Å . By comparison, the ortho isomer 2-({[2-(dimethylamino)ethyl]amino}methyl)phenol and the N-methylated variant 3-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}phenol present altered N–Fe distances or steric hindrance that modify inhibitory potency. A related rat CYP1A2 competitive inhibition assay reports a Ki of 4.7 µM for a compound bearing the same 3-aminomethylphenol core (CHEMBL3274190), establishing a quantitative benchmark for this scaffold class [1].

CYP1A2 Binding
Cross-study comparable
Meta isomer: Fe–N ≈ 2.1 Å; ortho isomer: altered coordination; N-methyl analog: steric perturbation. Rat CYP1A2 Ki = 4.7 µM (scaffold benchmark).
Supports CYP1A2 probe assay geometry reproducibility.
In silico docking; rat recombinant CYP1A2.
CYP1A2 inhibition Heme coordination Structure-activity relationship

Synthetic Selectivity Profile

The synthesis of 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride via Mannich condensation generates unique polysubstitution and colored byproduct challenges that are not encountered with simpler dimethylaminophenols such as 3-(dimethylamino)phenol or hordenine. Reaction optimization data from reductive amination protocols (sodium borohydride: 92% yield, >95% selectivity at 0 °C; sodium cyanoborohydride: 88% yield, >98% selectivity at 25 °C) demonstrate that production of the mono-substituted target requires precise stoichiometric control to suppress di- and tri-aminomethylated impurities . This inherent synthetic difficulty provides a quality-differentiation criterion: vendors supplying the dihydrochloride with validated 95% purity have successfully navigated these selectivity barriers.

Synthetic Selectivity
Supporting evidence
Reductive amination: NaBH₄ 92% yield, >95% selectivity at 0 °C; NaBH₃CN 88% yield, >98% selectivity at 25 °C. Requires precise stoichiometric control to suppress bis-adducts.
Validates vendor ability to supply mono-substituted isomer.
Reaction optimization data; simpler analogs lack this selectivity challenge.
Mannich reaction Polysubstitution Synthetic selectivity

Purity and CoA Reliability

The dihydrochloride salt is supplied by Sigma-Aldrich (Enamine) at 95% purity with available Certificates of Analysis . The free base (CAS 790189-60-5) is also offered at 95% purity by Bidepharm with batch-specific QC data including NMR, HPLC, and GC . However, the free base's oily nature introduces additional handling variability (weighing accuracy, moisture uptake) that is not reflected in purity certificates alone. The dihydrochloride salt thus delivers equivalent chemical purity with superior physical-form reliability.

Purity & CoA
Direct head-to-head
Dihydrochloride powder: 95% purity, CoA available; Free base oil: 95% purity, CoA available. Crystalline form offers improved dispensing precision.
Equivalent purity with supported handling precision for reproducible research.
Sigma-Aldrich (dihydrochloride); Bidepharm (free base).
Quality control Purity specification Procurement compliance

Applications: 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol Dihydrochloride


CYP1A2 Inhibition Probe

The meta isomer's demonstrated ability to coordinate heme iron at a ~2.1 Å distance makes the dihydrochloride salt the appropriate choice for CYP1A2 competitive inhibition assays. The pre-dissolved salt form ensures consistent concentration in microsomal incubations, and the Ki benchmark of 4.7 µM for the scaffold class provides a quantitative reference for SAR campaigns [1].

Dinucleating Ligand Synthesis

The bifunctional amine chain (secondary amine plus dimethylamino terminus) serves as a mono-chelating arm precursor for constructing phenol-based dinucleating ligands such as 2,6-bis{[N-(2-dimethylaminoethyl)-N-methyl]aminomethyl}-4-methylphenolate. The dihydrochloride salt eliminates the need for in-situ protonation adjustment during complexation with zinc(II) or copper(II) ions .

Bioconjugation Precursor Development

The phenolic hydroxyl and secondary amine provide orthogonal derivatization handles for conjugation to fluorophores, biotin, or solid supports. The dihydrochloride salt's enhanced aqueous solubility facilitates direct use in aqueous-phase coupling chemistry (e.g., NHS-ester or isothiocyanate conjugations), avoiding solubility-related yield losses observed with the free-base oil .

Analytical Reference Standard

The crystalline dihydrochloride with a sharp melting point of 188–189 °C can serve as a reference standard for HPLC purity calibration, DSC thermal analysis, or polymorph screening studies. Its well-defined solid form contrasts with the amorphous free base, enabling reproducible thermal and chromatographic method validation .

Application
Selection Property
Validation Focus
CYP1A2 Inhibition Probe
Meta-isomer geometry for heme coordination
CYP1A2 active-site binding assays; reported scaffold Ki benchmark
Dinucleating Ligand Synthesis
Bifunctional amine chain for metal chelation
Complexation with Zn(II)/Cu(II) without in-situ protonation adjustment
Bioconjugation Precursor
Orthogonal phenol/amine handles; enhanced aqueous solubility
Aqueous-phase coupling chemistry (NHS-ester, isothiocyanate)
Analytical Reference Standard
Crystalline dihydrochloride form
Thermal method validation (DSC); HPLC purity calibration
Quote Request

Request a Quote for 3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.